molecular formula C10H11NO3 B8696676 N-benzyl-N-formylglycine

N-benzyl-N-formylglycine

Cat. No.: B8696676
M. Wt: 193.20 g/mol
InChI Key: AAVBUBYHWNZBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-formylglycine is an organic compound that features a benzyl group attached to a formylamino group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-formylglycine typically involves the formylation of benzylamine followed by the introduction of an acetic acid group. One common method is the reaction of benzylamine with formic acid under reflux conditions to form N-formylbenzylamine. This intermediate can then be reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-formylglycine can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an amine.

    Substitution: The acetic acid moiety can participate in esterification reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sulfuric acid (H₂SO₄) as a catalyst for esterification with alcohols.

Major Products Formed

    Oxidation: Benzyl acetic acid.

    Reduction: Benzylaminoacetic acid.

    Substitution: Benzyl-formylamino acetate.

Scientific Research Applications

N-benzyl-N-formylglycine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-formylglycine involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the formyl and acetic acid groups, making it less versatile in chemical reactions.

    Formylaminoacetic acid: Does not have the benzyl group, which may reduce its bioavailability.

    Benzyl acetic acid: Lacks the formylamino group, limiting its potential interactions with enzymes.

Uniqueness

N-benzyl-N-formylglycine is unique due to the presence of both the benzyl and formylamino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-[benzyl(formyl)amino]acetic acid

InChI

InChI=1S/C10H11NO3/c12-8-11(7-10(13)14)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)

InChI Key

AAVBUBYHWNZBIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C=O

Origin of Product

United States

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